1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814208
InChI: InChI=1S/C9H16O/c1-7(2)8(3)9(6-10)4-5-9/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17814208

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde -

Specification

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C9H16O/c1-7(2)8(3)9(6-10)4-5-9/h6-8H,4-5H2,1-3H3
Standard InChI Key QSKJIRKDOOASFP-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)C1(CC1)C=O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde, reflecting its cyclopropane backbone substituted at the 1-position with both a 3-methylbutan-2-yl group and an aldehyde (-CHO) functional group. Its molecular formula is C9_9H16_{16}O, with a molecular weight of 140.22 g/mol. The cyclopropane ring introduces significant angle strain, while the aldehyde group confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9_9H16_{16}O
Molecular Weight140.22 g/mol
IUPAC Name1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde
SMILESCC(C)C(C)C1(CC1)C=ODerived
InChIKeyLPWCIYBGMTXAAE-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The synthesis of 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde typically involves cyclopropanation reactions, where a three-membered ring is formed via [2+1] cycloaddition or alkylation. A common approach utilizes metal-catalyzed reactions (e.g., Simmons-Smith conditions) to generate the cyclopropane ring from alkenes . For example, reacting a pre-functionalized allyl aldehyde with diiodomethane and a zinc-copper couple can yield the cyclopropane core .

Aldehyde Functionalization

The aldehyde group is often introduced through oxidation of primary alcohols or hydroformylation of alkenes. In one patent-derived method, a cyclopropane-bearing alcohol is oxidized using pyridinium chlorochromate (PCC) to yield the corresponding aldehyde without over-oxidation to carboxylic acids .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
CyclopropanationCH2_2I2_2, Zn-Cu45–60%
Aldehyde OxidationPCC, CH2_2Cl2_270–85%
PurificationColumn Chromatography>95%

Challenges in Synthesis

The compound’s strained cyclopropane ring poses stability challenges during synthesis. High reaction temperatures or strong acids/bases may lead to ring-opening reactions, necessitating mild conditions . Additionally, steric hindrance from the 3-methylbutan-2-yl group complicates regioselective functionalization.

Physicochemical Properties

Stability and Reactivity

The aldehyde group is susceptible to nucleophilic attack, enabling condensation reactions (e.g., formation of Schiff bases). The cyclopropane ring’s strain (~27 kcal/mol) facilitates ring-opening reactions under thermal or catalytic conditions, offering pathways to larger cyclic or acyclic products .

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band near 1720 cm1^{-1} confirms the presence of the aldehyde carbonyl group.

  • NMR Spectroscopy:

    • 1^1H NMR: Aldehyde proton at δ 9.8–10.1 ppm; cyclopropane protons as multiplet signals δ 1.2–2.0 ppm.

    • 13^13C NMR: Carbonyl carbon at δ 190–200 ppm; cyclopropane carbons δ 15–25 ppm .

Applications in Research

Organic Synthesis

The compound serves as a precursor for cyclopropane-containing analogs in medicinal chemistry. Its aldehyde group participates in multicomponent reactions (e.g., Ugi reaction) to generate diverse heterocycles . For example, coupling with amines and isocyanides yields pyrrolidine derivatives with potential bioactivity .

Materials Science

The rigid cyclopropane structure is explored in polymer chemistry to enhance thermal stability. Incorporating this compound into polyimides or epoxy resins has shown promise in increasing glass transition temperatures (TgT_g) .

Future Directions

Further research should prioritize:

  • Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.

  • Computational Studies: Modeling ring strain and reactivity using DFT calculations.

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